Benzyl Pent-4-enoate
Description
Contextualization within Modern Organic Synthesis
In the landscape of modern organic synthesis, the utility of a molecule is often defined by the reactivity and interplay of its constituent functional groups. Benzyl (B1604629) Pent-4-enoate (B1234886) serves as a pertinent example, possessing two key reactive sites: the terminal double bond and the benzyl ester moiety.
The benzyl group is frequently employed as a protecting group for carboxylic acids due to its general stability under various reaction conditions and its susceptibility to selective cleavage. dal.cayoutube.com The synthesis of benzyl ethers, a related functionality, is often achieved through a Williamson ether synthesis using benzyl chloride or benzyl bromide, a reaction noted for being clean and high-yielding. youtube.com The removal of the benzyl group from an ester, a process known as debenzylation, can be accomplished through methods like hydrogenolysis (using hydrogen gas and a palladium catalyst), which cleaves the carbon-oxygen bond to release the carboxylic acid and toluene (B28343) as a byproduct. youtube.com This strategic use of the benzyl group allows chemists to mask the reactivity of a carboxylic acid while performing transformations on other parts of the molecule.
The terminal alkene in the pent-4-enoate chain provides a versatile handle for a wide array of chemical transformations. Alkenes are fundamental building blocks in organic synthesis, participating in addition reactions, oxidations, and cycloadditions, thereby enabling the construction of more complex molecular architectures.
Significance as a Precursor and Versatile Synthetic Intermediate in Advanced Chemical Transformations
The dual functionality of Benzyl Pent-4-enoate makes it a significant precursor and a versatile intermediate in advanced chemical transformations. Its utility has been demonstrated in specific research applications that highlight its role in complex molecular synthesis.
One of the most critical applications of the benzyl ester functionality is its chemoselective cleavage. Research has demonstrated that benzyl esters can be selectively cleaved in the presence of other common protecting groups. dal.ca A study exploring the use of tin(IV) chloride (SnCl₄) for ester debenzylation specifically included this compound as a substrate. dal.ca The reaction successfully cleaved the benzyl ester to yield the corresponding unsaturated carboxylic acid, demonstrating that the terminal alkene functionality remains intact under these specific deprotection conditions. dal.ca This method proved effective for a range of benzyl esters, including those with additional functional groups like benzyl phenylacetate (B1230308) and substrates that yield cinnamic acid. dal.ca
The terminal alkene can act as a dienophile or a precursor in cycloaddition reactions. For instance, precursors similar to the benzyl portion of the molecule, such as 2-[(trimethylsilyl)methyl]benzyl methanesulfonates, are used to generate reactive intermediates like o-quinodimethanes. organic-chemistry.org These intermediates can then undergo [4+2] cycloaddition reactions with electron-deficient olefins, such as dimethyl fumarate (B1241708) or acrylonitrile, to form complex cyclic systems. organic-chemistry.org This highlights the potential of the structural motifs within this compound to participate in sophisticated carbon-carbon bond-forming strategies.
Furthermore, the alkene group is susceptible to rearrangements under certain catalytic conditions. For example, the Ferrier rearrangement involves the conversion of hex-5-enopyranosides into substituted cyclohexanones, and related rearrangements have been observed in pent-4-enofuranosides, leading to cyclopentanones. researchgate.net While not directly involving this compound, these transformations underscore the rich chemistry of the pent-4-enyl moiety in the context of complex synthesis. The ability to manipulate both the ester and the alkene groups with high selectivity makes this compound a valuable tool for synthetic chemists aiming to construct elaborate molecular targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl pent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZWDEGVEUATPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434766 | |
| Record name | 4-Pentenoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113882-48-7 | |
| Record name | 4-Pentenoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Benzyl Pent 4 Enoate and Analogous Pent 4 Enoate Esters
Direct Esterification Strategies
Modified Fischer Esterification Protocols
Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid (pent-4-enoic acid) with an alcohol (benzyl alcohol) in the presence of an acid catalyst. masterorganicchemistry.comnumberanalytics.com The reaction is an equilibrium process, and several modified protocols are employed to drive the reaction towards the formation of the ester product, Benzyl (B1604629) Pent-4-enoate (B1234886). masterorganicchemistry.commasterorganicchemistry.com
A primary strategy is to use a large excess of one of the reactants, typically the alcohol, which can also serve as the solvent. masterorganicchemistry.comoperachem.com Studies have shown that increasing the molar excess of the alcohol can significantly increase the ester yield at equilibrium. masterorganicchemistry.com Another critical technique is the continuous removal of water, a byproduct of the reaction. This is often achieved using a Dean-Stark apparatus, which physically separates the water from the reaction mixture, thereby shifting the equilibrium to favor the product. masterorganicchemistry.comoperachem.com
The choice and amount of acid catalyst are crucial, especially when dealing with sensitive substrates like benzyl alcohol. While common strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective, benzyl alcohol can be prone to side reactions such as polymerization or sulfonation if the catalyst concentration is too high. operachem.comsciencemadness.org Therefore, modified protocols often specify the use of minimal, catalytic amounts of acid to prevent degradation of the starting material. sciencemadness.org
Table 1: Key Strategies in Modified Fischer Esterification
| Strategy | Description | Rationale |
|---|---|---|
| Excess Reagent | Using a large molar excess of the alcohol (e.g., benzyl alcohol). masterorganicchemistry.com | Shifts the reaction equilibrium towards the product side according to Le Chatelier's principle. masterorganicchemistry.com |
| Water Removal | Continuous removal of water as it is formed, often with a Dean-Stark apparatus. masterorganicchemistry.comoperachem.com | Prevents the reverse reaction (ester hydrolysis) and drives the equilibrium towards completion. masterorganicchemistry.com |
| Catalyst Control | Using a minimal, strictly catalytic amount of strong acid (e.g., H₂SO₄). sciencemadness.org | Minimizes side reactions like polymerization and sulfonation, particularly with sensitive alcohols like benzyl alcohol. sciencemadness.org |
Catalytic Approaches to Benzyl Ester Formation
Beyond the standard Brønsted acids used in Fischer esterification, a range of other catalysts can facilitate the formation of benzyl esters. These catalytic systems can offer milder reaction conditions and improved selectivity. Common acid catalysts used for esterification include sulfuric acid, p-toluenesulfonic acid, and boron trifluoride (BF₃). operachem.com
In more advanced applications, transition metal catalysts are used for transformations of precursor molecules. For instance, rhodium and copper catalysts, such as Rh₂(OAc)₄ and Cu(acac)₂, are effective in catalyzing the decomposition of diazo compounds. clockss.org This reaction can be part of a cascade sequence to synthesize complex cyclic structures derived from pent-4-enoate esters. clockss.org While not a direct esterification, it represents a catalytic method to create functionalized pent-4-enoate esters.
Enzymatic catalysis also presents a powerful approach. Lipases, for example, can be used to catalyze esterification under very mild conditions, which is particularly advantageous for sensitive substrates.
One-Pot Synthesis Methodologies for Ester Formation
One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. Several one-pot methodologies have been developed for the synthesis of functionalized pent-4-enoate esters.
One such example is a chemoenzymatic one-pot synthesis that yields α-hydroxy half-esters. acs.org This process can involve a Lewis acid-catalyzed researchgate.netglpbio.com-Wittig rearrangement followed by an enzymatic hydrolysis step in the same pot. acs.org For instance, the reaction might use a catalyst system like Ca(NTf₂)₂ with a PyBox ligand, followed by the addition of an enzyme like pig liver esterase (PLE) to achieve the final product. acs.org The progress of such reactions can be monitored to ensure full conversion at each stage before proceeding to the next. acs.org
Another advanced one-pot strategy involves a thioconjugate addition-oxidation sequence starting from an alkyne like ethyl propiolate. richmond.edu This method allows for the rapid generation of (Z)-β-sulfonyl enoates with good to excellent geometric selectivity. The process is catalyzed by trialkylamines or alkoxides for the initial thiol addition, followed by oxidation with an agent like meta-chloroperbenzoic acid (mCPBA) in the same pot. richmond.edu
Alkene-Based Synthesis Strategies
The terminal alkene in pent-4-enoate esters is a key functional group that enables a variety of synthetic transformations. Strategies that build or modify this moiety are central to creating diverse and complex ester derivatives.
Integration of Alkenyl Moieties via Olefin Metathesis
Olefin metathesis is a powerful tool for forming carbon-carbon double bonds. Cross-metathesis (CM) has been successfully used to synthesize functionalized pent-4-enoate esters. researchgate.netrsc.org In a notable application, cellulose (B213188) acetate (B1210297) was first acylated with pent-4-enoyl chloride to produce cellulose acetate pent-4-enoate. rsc.org This olefin-terminated ester was then reacted with various cross-metathesis partners, such as acrylic acid and methyl acrylate, using a Hoveyda-Grubbs' 2nd generation catalyst. researchgate.netrsc.org
These reactions typically achieve complete conversion to the cross-metathesis products under mild conditions, for example, at 40°C within an hour, using a low catalyst loading of 3-5 mol%. researchgate.net This modular approach allows for the introduction of diverse functional groups onto the pent-4-enoate backbone. rsc.org
Ring-closing metathesis (RCM) is another variant of this reaction, used to form cyclic structures from diene precursors. google.com For example, tert-butyl 2-(bis(allyloxy)phosphoryl)pent-4-enoate can be cyclized using a Grubbs catalyst to yield a seven-membered 1,2-oxaphosphepine ring system in excellent yield. beilstein-journals.org
Table 2: Olefin Cross-Metathesis of a Pent-4-enoate Ester
| Substrate | CM Partner | Catalyst | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Cellulose Acetate Pent-4-enoate | Acrylic Acid | Hoveyda-Grubbs' 2nd Gen. | 3-5 mol% catalyst, 40°C, 1h | Full conversion to CM product | researchgate.netrsc.org |
| Cellulose Acetate Pent-4-enoate | Methyl Acrylate | Hoveyda-Grubbs' 2nd Gen. | 3-5 mol% catalyst, 40°C, 1h | Full conversion to CM product | researchgate.netrsc.org |
Functionalization Reactions of Pent-4-enoic Acid Precursors
The double bond in pent-4-enoic acid and its esters is susceptible to a wide range of functionalization reactions, allowing for the synthesis of highly complex molecules before or after esterification.
An innovative approach is the organophotocatalytic carbo-heterofunctionalization of unactivated olefins. rsc.orgrsc.org In this method, pent-4-enoic acid can be treated with an α-bromoester, like diethyl bromomalonate, under blue-light irradiation in the presence of an organophotoredox catalyst. rsc.orgrsc.org This reaction leads to the formation of a γ-lactone through an intermolecular radical addition followed by intramolecular cyclization of the carboxylic acid nucleophile. rsc.orgrsc.org This transformation creates products with a 1,4-functional group relationship, which can be challenging to access through other methods. rsc.org
Hydrosilylation is another functionalization method. For example, pent-4-enoic acid allyl ester can undergo chloroplatinic acid-catalyzed hydrosilylation with triethoxysilane (B36694) to produce a functionalized organoalkoxysilane, which can be used as a precursor for hybrid organic-inorganic materials. mdpi.com
Stereoselective Synthesis Pathways
Achieving control over the three-dimensional arrangement of atoms is a critical challenge in modern organic synthesis, particularly when constructing chiral molecules. Stereoselective methods for the synthesis of pent-4-enoate esters are crucial for accessing enantiomerically pure compounds, which are often required for pharmaceutical and biological applications.
Enantioselective Approaches to Chiral Pent-4-enoate Derivatives
The development of enantioselective methods allows for the synthesis of specific enantiomers of chiral pent-4-enoate derivatives. These approaches often rely on the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.
One notable strategy involves the enzymatic resolution of racemic mixtures. For instance, racemic amines and amino alcohols have been successfully resolved through enantioselective acylation using cyanomethyl pent-4-enoate. capes.gov.br This method provides access to chiral pent-4-enamides, which can subsequently be deacylated under mild conditions to yield the desired chiral amines. capes.gov.br Another bioresolution process involves the selective hydrolysis of racemic esters catalyzed by enzymes from non-mammalian sources. google.com For example, in the synthesis of a key intermediate for the drug Aliskiren, an (S)-5-chloro-2-isopropylpent-4-enoic acid alkyl ester, an enzyme selectively hydrolyzes the opposite enantiomer, allowing the desired (S)-ester to be recovered in enantiomerically enriched form. google.com
Palladium-catalyzed asymmetric allylic alkylation is another powerful tool for constructing chiral centers. This method has been employed for the enantioselective synthesis of α-disubstituted N-heterocyclic carbonyl compounds, which can serve as precursors to a variety of important structures, including chiral hydroxy acid derivatives. nih.gov For example, the absolute stereochemistry of a product was assigned by its conversion into (–)-methyl 2-hydroxy-2-methylpent-4-enoate. nih.gov
Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones has also emerged as a robust method for creating chiral centers. rsc.orgorganic-chemistry.org This reaction offers excellent functional group tolerance and high regio- and enantioselectivities, providing access to chiral seven-membered rings and 3-aryl-1-indanones. rsc.orgorganic-chemistry.org
| Method | Substrate/Reagent | Product | Key Features |
| Enzymatic Resolution | Racemic amines/amino alcohols and cyanomethyl pent-4-enoate | Chiral pent-4-enamides | Enantioselective acylation followed by mild deacylation. capes.gov.br |
| Bioresolution | Racemic 5-chloro-2-isopropyl-pent-4-enoate | (S)-5-chloro-2-isopropylpent-4-enoic acid alkyl ester | Selective enzymatic hydrolysis of one enantiomer. google.com |
| Palladium-Catalyzed Allylic Alkylation | Cyclic hydroxamic acid derivatives | α-quaternary N,O-heterocycles | Access to α-disubstituted N-heterocyclic carbonyl compounds. nih.gov |
| Rhodium-Catalyzed 1,4-Addition | Enones and arylboronic acids | Chiral seven-membered rings | High functional group compatibility and stereoselectivity. rsc.org |
Diastereoselective Control in Ester Synthesis
In molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. Diastereoselective strategies in the synthesis of pent-4-enoate esters often involve the use of chiral auxiliaries or substrate-controlled reactions.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. wikipedia.org For example, pseudoephedrine can be used as a chiral auxiliary. wikipedia.org When reacted with a carboxylic acid, it forms an amide. Deprotonation and subsequent reaction with an electrophile, such as an alkyl halide, occur with high diastereoselectivity due to the directing effect of the methyl group on the auxiliary. wikipedia.org The auxiliary can then be cleaved to reveal the chiral product. wikipedia.org
Substrate-controlled diastereoselectivity is also a powerful approach. For instance, the synthesis of vicinal ketoesters, which are valuable intermediates in the synthesis of natural products, can be achieved with high diastereoselectivity. beilstein-journals.org The arrangement of carbonyl groups can stabilize reactive conformations through chelation or dipole control, leading to highly selective transformations such as aldol (B89426) additions. beilstein-journals.org
A notable example of diastereoselective synthesis is the preparation of ethyl (4E)-alkenoates. researchgate.net This was achieved through an iron-catalyzed cross-coupling reaction of ethyl (4E)-5-chloropent-4-enoate with Grignard reagents. researchgate.net The starting material, ethyl (4E)-5-chloropent-4-enoate, was synthesized by alkylating the malonic ester of (E)-1,3-dichloropropene, followed by decarbethoxylation. researchgate.net
| Method | Key Reagents/Intermediates | Stereochemical Control | Example Application |
| Chiral Auxiliary | Pseudoephedrine | The auxiliary directs the approach of the electrophile. wikipedia.org | Asymmetric alkylation of carboxylic acids. wikipedia.org |
| Substrate Control | Vicinal ketoesters | Chelation or dipole control of reactive conformations. beilstein-journals.org | Diastereoselective aldol additions in natural product synthesis. beilstein-journals.org |
| Cross-Coupling | Ethyl (4E)-5-chloropent-4-enoate, Grignard reagents, Iron catalyst | Stereospecificity of the starting material is retained. researchgate.net | Synthesis of ethyl (4E)-tridec-4-en-1-yl acetate. researchgate.net |
Novel Reagent and Solvent Systems in Ester Formation
The quest for more sustainable and efficient chemical processes has driven the development of novel reagents and solvent systems for esterification reactions. These innovations aim to reduce reaction times, improve yields, and simplify product isolation.
Ionic Liquid Mediated Synthesis
Ionic liquids (ILs) are salts with melting points below 100 °C and are considered environmentally friendly alternatives to volatile organic solvents due to their low vapor pressure, high thermal stability, and non-flammability. researchgate.netjchemrev.com They can act as both solvents and catalysts in esterification reactions. jchemrev.com
Brønsted acidic ionic liquids, in particular, have shown great promise in promoting Fischer esterifications. researchgate.net For example, novel Brønsted acidic ionic liquids bearing a benzyl group on an imidazolium (B1220033) or pyridinium (B92312) cation have been used to catalyze the esterification of various carboxylic acids with benzyl alcohol. researchgate.net These reactions proceed smoothly under solvent-free microwave irradiation, affording good to excellent yields of the corresponding benzyl esters. researchgate.net A key advantage of using ionic liquids is their easy recovery and recyclability without a significant loss of catalytic activity. researchgate.net
Microwave-Assisted Protocols for Esterification
Microwave irradiation has emerged as a powerful technology to accelerate organic reactions. acs.orgmdpi.com In the context of esterification, microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.comnih.gov
The combination of ionic liquids and microwave irradiation has also proven to be a potent strategy for ester synthesis. researchgate.net Solvent-free microwave-assisted esterification of benzoic acid with various alcohols, promoted by Brønsted acidic ionic liquids, provides high yields in short reaction times. researchgate.net
| Catalyst/Solvent | Heating Method | Substrates | Key Advantages |
| Brønsted Acidic Ionic Liquids | Microwave Irradiation | Carboxylic acids and benzyl alcohol | Solvent-free, recyclable catalyst, high yields. researchgate.net |
| N-fluorobenzenesulfonimide (NFSi) | Microwave Irradiation | Aryl and alkyl carboxylic acids | Metal-free, water- and air-tolerant catalyst, reduced reaction times. mdpi.com |
| Sulfuric Acid | Microwave Irradiation | Free fatty acids | Enhanced reaction rates, high conversion. nih.gov |
Utilization of Pyridinium Salts for Benzylation
Pyridinium salts have been developed as effective reagents for the benzylation of carboxylic acids to form benzyl esters under mild conditions. sigmaaldrich.comacs.orgorganic-chemistry.org A key example is 2-benzyloxy-1-methylpyridinium triflate, which acts as a benzyl transfer reagent. acs.org This reagent is pre-activated, avoiding the need for strong acids or bases in the reaction mixture. acs.org
The reaction is typically mediated by triethylamine (B128534) (Et3N), which serves a dual role as both a promoter and a scavenger. organic-chemistry.org This prevents the formation of side products like dibenzyl ether. acs.org The method is highly chemoselective, as it does not affect other sensitive functional groups such as alcohols, phenols, and amides. organic-chemistry.org The benzylation of carboxylic acids using this pyridinium salt proceeds in high yields for a wide range of substrates, including those with alkyl, vinyl, alkynyl, and aryl groups. sigmaaldrich.com
A more convenient protocol involves the in situ generation of the active pyridinium salt by reacting 2-benzyloxypyridine with methyl triflate. beilstein-journals.org This revised procedure allows for the efficient synthesis of benzyl esters in common solvents like toluene (B28343). beilstein-journals.org
| Reagent | Base/Solvent | Substrates | Key Features |
| 2-Benzyloxy-1-methylpyridinium triflate | Triethylamine / Trifluorotoluene | Various carboxylic acids | Mild, neutral conditions, high chemoselectivity, high yields. acs.orgorganic-chemistry.org |
| 2-Benzyloxypyridine and Methyl Triflate | Triethylamine / Toluene | Carboxylic acids | In situ generation of the active reagent, convenient protocol. beilstein-journals.org |
| Benzyloxypyridinium triflate | Triethylamine | Functionalized carboxylic acids | Tolerates acetate esters, aryl methyl ethers, and free phenols. sigmaaldrich.com |
Chemical Reactivity and Mechanistic Investigations of Benzyl Pent 4 Enoate
Reactivity at the Ester Functionality
The ester functionality of benzyl (B1604629) pent-4-enoate (B1234886) consists of a carbonyl group bonded to a benzyloxy group. This part of the molecule is susceptible to various nucleophilic attacks and cleavage reactions.
Hydrolytic Cleavage Mechanisms and Chemoselective Deprotection
The benzyl ester group is a commonly used protecting group for carboxylic acids in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, mild protocols. thieme-connect.com
The hydrolytic cleavage of the benzyl ester can proceed through different mechanisms, depending on the reaction conditions. In acidic media, the reaction is typically initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to yield the carboxylic acid and benzyl alcohol. nih.gov This process is essentially an acid-catalyzed hydrolysis. nih.gov
A key aspect of using the benzyl ester as a protecting group is the ability to remove it chemoselectively. Several methods have been developed to deprotect the benzyl ester without affecting other sensitive functional groups within the molecule. thieme-connect.comthieme-connect.com
One such method involves the use of nickel boride, generated in situ from nickel(II) chloride hexahydrate and sodium borohydride (B1222165) in methanol. organic-chemistry.org This system efficiently cleaves benzyl esters to the corresponding carboxylic acids in high yields. thieme-connect.comorganic-chemistry.org A significant advantage of this method is its selectivity; other ester groups like methyl, ethyl, and tert-butyl esters, as well as benzyl ethers and N-benzylamides, remain unaffected. organic-chemistry.orgorganic-chemistry.org
Another mild and selective method for benzyl ester cleavage utilizes triethylsilane with a palladium catalyst, such as palladium acetate (B1210297) or palladium chloride. thieme-connect.com These conditions are compatible with various easily reducible functional groups, including alkenes, which is particularly relevant for benzyl pent-4-enoate. thieme-connect.com The reaction proceeds via reductive cleavage and offers high selectivity for the removal of benzyl esters and carbamates in the presence of alkenes and cyclopropanes. thieme-connect.com
Lewis acids like anhydrous ferric chloride and tin(IV) chloride have also been employed for the deprotection of benzylic esters. researchgate.net For instance, SnCl₄ can selectively cleave benzyl esters while leaving benzyl ethers, amines, and amides intact. researchgate.net
The following table summarizes various conditions for the chemoselective deprotection of benzyl esters:
Table 1: Conditions for Chemoselective Deprotection of Benzyl Esters
| Reagent/Catalyst | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|
| Nickel Boride (NiCl₂·6H₂O, NaBH₄) | Methanol | Ambient | Rapid, high yields, selective over other esters and benzyl ethers. | thieme-connect.comorganic-chemistry.org |
| Triethylsilane, Palladium Acetate | Dichloromethane (B109758) | 23°C | Mild, selective in the presence of alkenes and cyclopropanes. | thieme-connect.com |
| Anhydrous Ferric Chloride | Dichloromethane | 50°C | Catalytic deprotection. | researchgate.net |
Transesterification Reactions
Transesterification is the process of exchanging the benzyloxy group of this compound with another alcohol. wikipedia.org This equilibrium reaction is often catalyzed by acids or bases. wikipedia.org Acid catalysts protonate the carbonyl group, increasing its electrophilicity, while base catalysts deprotonate the incoming alcohol, making it a more potent nucleophile. wikipedia.org The reaction proceeds through a tetrahedral intermediate. wikipedia.org
Various catalysts have been developed for efficient transesterification. For instance, a tetranuclear zinc cluster has been shown to promote the transesterification of various functionalized substrates under mild conditions. organic-chemistry.org Enzyme-catalyzed transesterification, particularly with lipases, offers another mild and selective method. wikipedia.org
Silica-supported boric acid has been demonstrated as an efficient heterogeneous catalyst for the transesterification of β-keto esters with a wide range of alcohols, including benzylic alcohols, under solvent-free conditions. nih.gov This method is noted for its high efficiency and applicability to structurally diverse esters and alcohols. nih.gov Additionally, K₂HPO₄ has been used as an effective catalyst for transesterification to produce methyl esters under mild conditions that tolerate various functional groups. organic-chemistry.org
A benzyne-mediated approach allows for esterification and subsequent transesterification under mild conditions. organic-chemistry.org This involves the selective nucleophilic addition of a carboxylic acid to benzyne, followed by transesterification with an alcohol. organic-chemistry.org
Reduction Reactions and Other Nucleophilic Additions to the Carbonyl
The carbonyl group of the ester functionality in this compound can be reduced to an alcohol. While sodium borohydride is generally considered a mild reducing agent that does not readily reduce esters, its reactivity can be enhanced with certain additives. psu.edu For example, a sodium borohydride-methanol system in refluxing THF has been used to reduce various aromatic esters, including benzyl esters, to their corresponding alcohols in good to excellent yields. psu.edu
More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of esters to primary alcohols. This reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.
The carbonyl carbon is also susceptible to attack by other nucleophiles, such as organometallic reagents like Grignard reagents or organolithium compounds. These reactions lead to the formation of tertiary alcohols after acidic workup.
Furthermore, benzylboronic esters, upon activation with a Lewis base like an alkyllithium, can act as nucleophiles. nih.gov These activated boronates have been shown to react with various electrophiles, including aldehydes and ketones. nih.govnih.gov In reactions involving molecules with both a ketone and an ester group, good chemoselectivity for the ketone is observed. nih.gov
Reactivity at the Terminal Alkene Moiety
The terminal double bond in the pent-4-enoate chain is a site of high electron density, making it susceptible to attack by electrophiles and radicals. chemistrystudent.com
Electrophilic Additions to the Pent-4-enoate Chain
Electrophilic addition is a characteristic reaction of alkenes. chemistrystudent.comrutgers.edu The reaction is initiated by the attack of the π electrons of the double bond on an electrophile, leading to the formation of a carbocation intermediate. rutgers.edu This intermediate is then attacked by a nucleophile to give the final addition product. savemyexams.com
For a terminal alkene like the one in this compound, the addition of a proton acid (H-X) typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon that already has more hydrogen atoms, leading to the formation of the more stable secondary carbocation. rutgers.edu
Common electrophilic addition reactions include:
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond. The reaction often proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms. libretexts.org
Hydrohalogenation: The addition of hydrogen halides (HBr, HCl, HI) to yield a 5-halo-substituted benzyl pentanoate.
Hydration: The acid-catalyzed addition of water to form an alcohol. This reaction also follows Markovnikov's rule. libretexts.org
Oxymercuration-Demercuration: A two-step procedure for the Markovnikov addition of water that avoids carbocation rearrangements.
Hydroboration-Oxidation: A two-step process that results in the anti-Markovnikov addition of water, yielding a terminal alcohol.
The presence of the ester functionality can potentially influence the regioselectivity of these additions, but for a pent-4-enoate, the electronic effect of the distant ester group on the terminal double bond is generally minimal.
Radical Reactions and Their Synthetic Utility
The terminal alkene of this compound can also participate in radical addition reactions. libretexts.org These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. pressbooks.publibretexts.org
A key feature of radical additions to alkenes is that they often exhibit anti-Markovnikov regioselectivity, particularly in the case of HBr addition in the presence of peroxides. libretexts.org
The synthetic utility of radical reactions involving the alkene moiety is significant. For instance, radical addition of alkyl radicals to alkenes is a fundamental method for carbon-carbon bond formation. nih.gov Typically, these reactions work best when the alkene is electron-deficient; however, strategies exist to overcome these polarity matching requirements. nih.gov
Atom Transfer Radical Cyclization (ATRC) is a powerful synthetic method that can be applied to substrates like this compound. nih.gov In such a reaction, a radical is generated elsewhere in the molecule (or from an external source), which then adds intramolecularly to the terminal double bond to form a cyclic product. This approach is valuable for the construction of five- and six-membered rings. The development of biocatalytic ATRC using engineered cytochrome P450 enzymes has enabled stereoselective radical cyclizations. nih.gov
The following table lists the compounds mentioned in this article:
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzyl alcohol |
| Benzyl ester |
| Boric acid |
| Bromine |
| Chlorine |
| Cyclopropane |
| Diethyl ether |
| Diisopropyl azodicarboxylate |
| Dimethyl terephthalate |
| Ethylene glycol |
| Ferric chloride |
| Hydrogen bromide |
| Hydrogen chloride |
| Hydrogen iodide |
| K₂HPO₄ |
| Lithium aluminum hydride |
| Methanol |
| Methyl acetoacetate |
| Methyl ester |
| Nickel boride |
| Nickel(II) chloride hexahydrate |
| Palladium acetate |
| Palladium chloride |
| Polyethylene terephthalate |
| Sodium borohydride |
| Styrene |
| Sulfuric acid |
| Tert-butyl ester |
| Tin(IV) chloride |
| Toluene (B28343) |
| Triethylsilane |
| Trityl ester |
| Water |
Cycloaddition Reactions Involving the Alkene
The terminal alkene of this compound serves as an active participant in cycloaddition reactions, most notably in [4+2] Diels-Alder and [3+2] 1,3-dipolar cycloadditions. These reactions are powerful methods for constructing five- and six-membered ring systems.
In the Diels-Alder reaction , the alkene of the pent-4-enoate ester acts as the dienophile, reacting with a conjugated diene to form a cyclohexene (B86901) derivative. masterorganicchemistry.comlibretexts.org The reaction is a concerted, pericyclic process that typically proceeds under thermal conditions. masterorganicchemistry.comyoutube.com The rate and efficiency of the reaction are influenced by the electronic properties of both the diene and the dienophile. masterorganicchemistry.com For the reaction to occur, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.com Diels-Alder reactions involving cyclic dienes can produce bicyclic products, with a general preference for the formation of the endo stereoisomer. libretexts.org
1,3-Dipolar cycloadditions provide a primary route to five-membered heterocycles. wikipedia.orgnih.gov In this reaction, the alkene of this compound acts as the "dipolarophile," reacting with a 1,3-dipole. wikipedia.orgorganic-chemistry.org A 1,3-dipole is a molecule with a three-atom, four-electron pi-system, such as an azide (B81097), nitrile oxide, or azomethine ylide. youtube.comnih.gov The reaction, often called the Huisgen cycloaddition, is a concerted [4s+2s] pericyclic shift that forms a five-membered ring. wikipedia.orgorganic-chemistry.org The regioselectivity of the addition is governed by both steric and electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory. wikipedia.org For example, the reaction between an azide and an alkyne (a common dipolarophile) can yield triazole products, and when catalyzed by copper, the reaction becomes highly regioselective and is a cornerstone of "click chemistry". youtube.com
| Cycloaddition Type | Reactant Partner | Product Ring System | Key Features |
| Diels-Alder ([4+2]) | Conjugated Diene | Six-membered carbocycle (Cyclohexene derivative) | Concerted, pericyclic mechanism; requires s-cis diene conformation. masterorganicchemistry.com |
| 1,3-Dipolar ([3+2]) | 1,3-Dipole (e.g., Azide, Nitrile Oxide) | Five-membered heterocycle (e.g., Triazole, Isoxazole) | Concerted, pericyclic mechanism; forms heterocyclic structures. wikipedia.orgyoutube.com |
Intramolecular Cyclization Reactions and Annulation Strategies
The structure of this compound and its derivatives allows for a variety of intramolecular reactions to form cyclic compounds, which are fundamental building blocks in the synthesis of complex molecules.
Ring-closing metathesis (RCM) is a powerful reaction for the formation of rings, driven by the development of well-defined ruthenium and tungsten catalysts. researchgate.net While this compound itself cannot undergo RCM, a diene derived from it can. For instance, by tethering another alkene-containing moiety to the benzyl alcohol portion or by creating a larger molecule containing two pent-4-enoate units, RCM can be employed to synthesize macrocycles and heterocycles. The reaction involves the intramolecular redistribution of carbon-carbon double bonds, typically catalyzed by Grubbs' first or second-generation ruthenium catalysts, releasing a small volatile alkene like ethene as a byproduct. beilstein-journals.org The choice of catalyst and reaction conditions, such as solvent and temperature, is crucial for achieving high yields and selectivity. beilstein-journals.org Dimer Ring-Closing Metathesis (DRCM) is a related reaction that utilizes bimetallic catalysts to favor the formation of cyclodimers over monomers or oligomers. researchgate.net
The intramolecular ene reaction is a pericyclic process that involves the reaction between an alkene with an allylic hydrogen (the 'ene') and a double or triple bond (the 'enophile') within the same molecule. wikipedia.orgthieme-connect.de This reaction results in the formation of a new sigma bond and a rearranged pi bond, accompanied by a 1,5-hydrogen shift. wikipedia.org For a derivative of this compound to undergo this transformation, an enophile must be suitably positioned within the molecule.
These reactions are often facilitated by Lewis acids, such as alkylaluminum halides (e.g., Me₂AlCl), which coordinate to the enophile, lowering its LUMO energy and dramatically accelerating the reaction rate, allowing it to proceed at much milder conditions than thermal ene reactions. wikipedia.orgwikiwand.comnih.gov The geometric arrangement of the tether connecting the ene and enophile components dictates the type of cyclization (classified as Type I, II, III, or IV) and influences the stereochemical outcome of the cyclic product. wikipedia.orgthieme-connect.de
| Catalyst System | Effect | Typical Conditions |
| Thermal | High temperatures required | >150 °C |
| Lewis Acid (e.g., Me₂AlCl) | Significant rate acceleration, increased selectivity | -78 °C to room temperature nih.gov |
While this compound itself will not undergo an intramolecular aldol (B89426) reaction, it can be converted into a suitable dicarbonyl precursor. For example, ozonolysis of the double bond followed by a reductive workup would yield a molecule containing both an ester and an aldehyde or ketone. Such dicarbonyl compounds readily undergo intramolecular aldol reactions, particularly when catalyzed by a base. organicchemistrytutor.comfiveable.me
The mechanism involves the formation of an enolate at an α-carbon, which then acts as a nucleophile, attacking the other carbonyl group within the molecule. organicchemistrytutor.comyoutube.com This cyclization is highly regioselective, strongly favoring the formation of thermodynamically stable five- and six-membered rings over strained three- or four-membered rings. organicchemistrytutor.comfiveable.me The initial product is a cyclic β-hydroxy carbonyl compound. youtube.com This aldol addition product often undergoes a subsequent dehydration (elimination of water), especially with heating, to yield a more stable α,β-unsaturated cyclic ketone or enone. organicchemistrytutor.com
Cross-Coupling Reactions and Advanced Functionalization
The alkene and benzyl functionalities of this compound are amenable to palladium-catalyzed cross-coupling reactions, enabling advanced functionalization and the construction of complex molecular architectures.
The Heck reaction provides a method for the carbon-carbon bond formation between the terminal alkene of this compound and an aryl or vinyl halide. organic-chemistry.orgnih.gov The reaction is catalyzed by a palladium(0) species and typically requires a base. organic-chemistry.org The catalytic cycle involves the oxidative addition of the halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the substituted alkene product and regenerate the catalyst. libretexts.org This reaction has been successfully applied to benzyl halides coupling with various olefins, including electronically unbiased aliphatic alkenes. nih.govmit.edu
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron species (like a boronic acid) with an organohalide. wikipedia.orglibretexts.org While the pent-4-enoate moiety is not the primary actor, derivatives of the molecule, such as those where the benzyl group is replaced by a bromo- or chloro-substituted benzyl group, can serve as the halide partner. nih.gov This allows for the synthesis of complex biaryl systems. libretexts.org The catalytic cycle also proceeds through oxidative addition, followed by transmetalation with the organoboron compound (activated by a base), and reductive elimination to form the new C-C bond. wikipedia.orglibretexts.orgyoutube.com
| Reaction | Coupling Partners | Catalyst/Reagents | Bond Formed |
| Heck Reaction | This compound + Aryl/Vinyl Halide | Pd(0) catalyst, Base | Alkene C-C |
| Suzuki-Miyaura Coupling | Benzyl-halide derivative + Organoboronic acid | Pd(0) catalyst, Base | Aryl-Aryl or Aryl-Alkyl C-C |
Mechanistic Elucidation Studies
Understanding the precise mechanisms of the reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and controlling product selectivity. Mechanistic studies often employ a combination of experimental and computational methods.
Kinetic studies can reveal the rate-determining steps and the influence of reactant and catalyst concentrations on the reaction outcome. nih.gov For example, investigations into related cyclization reactions have used UV-VIS spectrophotometry to monitor reaction kinetics. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for mapping reaction pathways. nih.gov These calculations can determine the structures and energies of reactants, transition states, and intermediates, providing insight into reaction barriers and selectivity. nih.govresearchgate.net Such studies have been applied to Diels-Alder reactions, ene reactions, and various catalyzed processes to rationalize observed outcomes. nih.govnih.gov
Preliminary mechanistic investigations on pent-4-enoate derivatives have been reported, aiming to understand the regioselectivity and enantioselectivity in transition-metal-catalyzed reactions. researchgate.net These studies often involve control experiments, analysis of potential intermediates, and isotopic labeling to trace the path of atoms throughout the reaction. For instance, in palladium-catalyzed reactions involving benzyl groups, the formation and reactivity of (η³-benzyl)palladium intermediates are often a key area of investigation.
Experimental Investigations of Reaction Pathways
Experimental studies have been crucial in elucidating the reaction pathways of this compound. A significant area of investigation has been the chemoselective cleavage of the benzyl ester functional group. One notable method involves the use of tin(IV) chloride (SnCl₄) as a Lewis acid catalyst.
Research has demonstrated that benzyl esters can be effectively cleaved upon reaction with SnCl₄, yielding the corresponding carboxylic acid. researchgate.netresearchgate.netdal.ca This process is highly selective, leaving other common protecting groups, such as benzyl ethers, amines, and amides, intact. researchgate.netresearchgate.netdal.ca The reaction's success is dependent on the solvent, with dichloromethane (CH₂Cl₂) being an effective medium, while solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (CH₃CN) are unsuitable, likely due to the formation of Lewis acid-base adducts. dal.capnnl.gov
The investigation into the debenzylation of various benzyl esters using SnCl₄ has provided a wealth of data on the scope and limitations of this reaction. For instance, the reaction proceeds efficiently for benzyl alkanoates and allows for the isolation of unsaturated carboxylic acids, such as in the case of this compound. dal.capnnl.gov The conditions for these reactions are typically mild, often carried out at room temperature. dal.capnnl.gov
To illustrate the reaction conditions and outcomes, the following table summarizes the findings from experimental investigations into SnCl₄-induced ester debenzylation.
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Benzyl benzoate | 1.2 equiv SnCl₄ | CH₂Cl₂ | Room Temp | 1 | 79 | dal.capnnl.gov |
| Benzyl benzoate | 0.5 equiv SnCl₄ | CH₂Cl₂ | 40 | 16 | 99 | dal.capnnl.gov |
| Benzyl 4-methoxybenzoate | 0.5 equiv SnCl₄ | CH₂Cl₂ | Room Temp | 1 | 96 | dal.capnnl.gov |
| Benzyl 4-nitrobenzoate | 0.5 equiv SnCl₄ | CH₂Cl₂ | Room Temp | 1 | 97 | dal.capnnl.gov |
| Benzyl acetate | 0.5 equiv SnCl₄ | CH₂Cl₂ | Room Temp | 1 | 91 | dal.capnnl.gov |
| Benzyl pivalate | 0.5 equiv SnCl₄ | CH₂Cl₂ | Room Temp | 1 | 95 | dal.capnnl.gov |
| Benzyl stearate | 0.5 equiv SnCl₄ | CH₂Cl₂ | Room Temp | 1 | 99 | dal.capnnl.gov |
| Benzyl phenylacetate (B1230308) | 0.5 equiv SnCl₄ | CH₂Cl₂ | Room Temp | 1 | 99 | dal.capnnl.gov |
| This compound | 0.5 equiv SnCl₄ | CH₂Cl₂ | Room Temp | 1 | 94 | pnnl.gov |
| Benzyl cinnamate | 0.5 equiv SnCl₄ | CH₂Cl₂ | Room Temp | 1 | 99 | dal.capnnl.gov |
Further investigations have confirmed that the reaction is not driven by the in-situ generation of hydrochloric acid from the hydrolysis of SnCl₄. dal.capnnl.gov Control experiments using anhydrous HCl in the presence of water showed no reaction. dal.capnnl.gov Similarly, tin(IV) oxide (SnO₂), the byproduct of quenching SnCl₄ with water, was found to be an ineffective catalyst for the cleavage. dal.capnnl.gov
Computational Modeling of Transition States and Intermediates
As of the latest available research, specific computational studies detailing the transition states and intermediates of the SnCl₄-mediated cleavage of this compound are not extensively documented in publicly accessible literature. However, the principles of computational chemistry, particularly Density Functional Theory (DFT), are widely applied to understand the mechanisms of similar organic reactions.
For related systems, such as the cleavage of benzyl phenyl ether, DFT calculations have been instrumental in supporting proposed reaction mechanisms. pnnl.gov These computational models can elucidate the energetics of different pathways, for instance, by calculating the energy profiles of reactants, transition states, and products. Such calculations can help to determine whether a reaction proceeds through a concerted or stepwise mechanism.
In the context of the SnCl₄-mediated debenzylation of this compound, a computational study would likely investigate the following aspects:
Coordination of SnCl₄: Modeling the initial interaction and coordination of the Lewis acid, SnCl₄, to the carbonyl oxygen of the ester. This would provide insight into the activation of the ester group.
Transition State Geometries: Calculating the geometries of the transition states for the key bond-breaking and bond-forming steps. This could involve the cleavage of the benzyl C-O bond.
Role of Solvent: Simulating the reaction in the presence of solvent molecules (e.g., CH₂Cl₂) to understand their influence on the reaction pathway and energetics.
Selectivity: Comparing the activation barriers for the cleavage of the benzyl ester versus other functional groups (like benzyl ethers) to computationally rationalize the observed experimental chemoselectivity.
A hypothetical computational investigation would likely provide the following type of data:
| System | Method | Calculated Parameter | Value (e.g., kcal/mol) | Interpretation |
| This compound + SnCl₄ | DFT (e.g., B3LYP/6-31G) | Activation Energy (Ea) | Value not available | Energy barrier for the rate-determining step. |
| This compound + SnCl₄ | DFT (e.g., B3LYP/6-31G) | Reaction Energy (ΔE) | Value not available | Overall thermodynamic favorability of the reaction. |
| Transition State Complex | DFT (e.g., B3LYP/6-31G*) | Key Bond Distances (Å) | Value not available | Insight into the nature of the transition state (e.g., early or late). |
While specific data for this compound is not available, the application of these computational methods would be invaluable in providing a more detailed, molecular-level understanding of its reactivity and the mechanism of its deprotection.
Applications of Benzyl Pent 4 Enoate in Complex Organic Synthesis and Materials Science
Role as a Versatile Building Block in Multi-Step Syntheses
Benzyl (B1604629) pent-4-enoate (B1234886) serves as a versatile building block in multi-step syntheses due to the orthogonal reactivity of its two primary functional groups: the terminal alkene and the benzyl ester. The terminal double bond can undergo a wide array of transformations, including but not limited to, epoxidation, dihydroxylation, oxidative cleavage, and various addition reactions. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton.
Simultaneously, the benzyl ester group can function as a protecting group for the carboxylic acid. The stability of the benzyl ester under various reaction conditions, coupled with its susceptibility to removal by hydrogenolysis, provides a strategic advantage in complex synthetic sequences. This allows for modifications at the alkene terminus without affecting the carboxylic acid moiety. Subsequently, the deprotection of the benzyl group can reveal the carboxylic acid for further reactions, such as amide bond formation.
The utility of benzyl pent-4-enoate as a building block is particularly evident in synthetic pathways that require the sequential manipulation of different functional groups. For instance, the terminal alkene can be transformed into an aldehyde via ozonolysis, which can then participate in aldol (B89426) reactions or reductive aminations. Following these transformations, the benzyl ester can be cleaved to liberate the carboxylic acid, enabling further derivatization. This stepwise approach is fundamental in the construction of complex molecules with defined stereochemistry and functionality.
Integration into Peptide Synthesis Methodologies for Modified Amino Acid Derivatives
While not a standard amino acid, the structure of this compound provides a scaffold for the synthesis of non-proteinogenic amino acids, which are valuable components in the design of peptidomimetics and other modified peptides. The terminal alkene of this compound is a key functional handle that can be elaborated into a variety of amino acid side chains.
Methodologies for the synthesis of these modified amino acid derivatives could involve the transformation of the terminal alkene into a different functional group, followed by the introduction of an amino group at the alpha-position to the ester. For example, the double bond can be subjected to hydroboration-oxidation to yield a terminal alcohol. This alcohol can then be converted into a leaving group for subsequent nucleophilic substitution with an azide (B81097), followed by reduction to the amine.
The benzyl ester group plays a crucial role as a protecting group for the carboxylic acid throughout these synthetic transformations. In peptide synthesis, protecting groups are essential to prevent unwanted side reactions during the coupling of amino acids. The benzyl group is compatible with many standard peptide coupling conditions and can be selectively removed at a later stage, typically by catalytic hydrogenation. This orthogonality is a key feature in the synthesis of complex peptides containing modified residues.
The incorporation of amino acids derived from this compound can introduce conformational constraints or novel functionalities into peptides, potentially enhancing their biological activity, stability, or receptor-binding affinity.
Table 1: Potential Modifications of the Terminal Alkene of this compound for the Synthesis of Modified Amino Acid Precursors
| Reaction | Reagents | Resulting Functional Group | Potential Amino Acid Side Chain |
| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | Primary Alcohol (-CH2OH) | Hydroxyalkyl |
| Epoxidation | m-CPBA | Epoxide | Epoxide-containing |
| Dihydroxylation | OsO4, NMO | Diol (-CH(OH)CH2OH) | Dihydroxyalkyl |
| Ozonolysis (reductive workup) | 1. O3 2. Zn, H2O or DMS | Aldehyde (-CHO) | Aldehyde-containing |
| Halogenation | Br2, CCl4 | Dibromide (-CHBrCH2Br) | Dihaloalkyl |
Synthesis of Heterocyclic Systems and Novel Ring Structures (e.g., pyrroles, oxaphosphepines)
This compound is a valuable precursor for the synthesis of various heterocyclic systems. The presence of the terminal alkene allows for its participation in cyclization reactions to form novel ring structures.
One notable application is in the synthesis of seven-membered phosphorus-containing heterocycles known as oxaphosphepines. For instance, derivatives of this compound can undergo ring-closing metathesis (RCM) to form these complex structures. bioascent.comwikipedia.org In a typical synthetic route, a phosphorus-containing moiety is attached to the this compound backbone, introducing a second terminal alkene. The resulting diene can then be subjected to RCM using a ruthenium catalyst, such as the Grubbs catalyst, to form the seven-membered ring. bioascent.comwikipedia.org
The synthesis of pyrrole derivatives, another important class of heterocycles, can also be envisioned starting from this compound. The Paal-Knorr pyrrole synthesis, for example, involves the reaction of a 1,4-dicarbonyl compound with a primary amine. thermofisher.com this compound can be converted into a 1,4-dicarbonyl precursor through a series of transformations. For instance, the terminal alkene can be oxidized to a methyl ketone, and the alpha-position to the ester can be functionalized to introduce the second carbonyl group. This diketone can then be cyclized with an amine to furnish the pyrrole ring.
Preparation of Complex Organic Scaffolds and Advanced Intermediates
The bifunctional nature of this compound makes it a suitable starting material for the construction of complex organic scaffolds and advanced synthetic intermediates. The terminal alkene can be utilized in various carbon-carbon bond-forming reactions to build molecular complexity, while the benzyl ester provides a latent carboxylic acid functionality.
For example, the terminal alkene can participate in Heck reactions, Suzuki couplings, or other cross-coupling reactions to introduce aryl or vinyl substituents. It can also serve as a Michael acceptor after conjugation, or undergo ene reactions. These transformations allow for the elaboration of the pentenoate backbone into more complex structures.
The resulting products, which still contain the benzyl-protected carboxylic acid, are valuable advanced intermediates. The benzyl group can be removed at a later synthetic stage to unmask the carboxylic acid, which can then be used for further functionalization, such as the formation of amides, esters, or other carboxylic acid derivatives. This strategy allows for the late-stage diversification of complex molecules.
Precursor Development for Polymer and Material Chemistry (e.g., as monomers for hydroxy-substituted alkane polymers)
In the field of materials science, this compound can serve as a monomer for the synthesis of functional polymers. The terminal alkene can undergo polymerization through various mechanisms, such as free radical polymerization, to form a polymer backbone. The benzyl ester groups would then be present as side chains along the polymer chain.
The subsequent removal of the benzyl protecting groups from the polymer by hydrogenolysis would yield a poly(pent-4-enoic acid). More interestingly, if the double bond is first functionalized, for example by hydroboration-oxidation to an alcohol, the resulting monomer, benzyl 5-hydroxypentanoate, could be polymerized. Deprotection of the benzyl groups would then lead to a hydroxy-substituted alkane polymer, specifically poly(5-hydroxypentanoic acid).
These types of functional polymers, containing hydroxyl or carboxyl groups, are of interest for various applications, including biodegradable materials, drug delivery systems, and hydrogels. The ability to introduce functional groups in a controlled manner is a key aspect of modern polymer chemistry.
Advanced Spectroscopic Characterization and Analytical Methodologies for Benzyl Pent 4 Enoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In Benzyl (B1604629) Pent-4-enoate (B1234886), the distinct electronic environments of the benzyl and pentenoate moieties give rise to a characteristic set of signals.
The aromatic protons of the benzyl group are expected to appear in the downfield region (δ 7.3-7.4 ppm) due to the deshielding effect of the benzene (B151609) ring current. The two benzylic protons, being adjacent to both the phenyl ring and the ester oxygen, are chemically equivalent and should produce a singlet at approximately δ 5.1 ppm.
The protons of the pent-4-enoate chain exhibit signals characteristic of an terminal alkene and an aliphatic chain adjacent to a carbonyl group. The vinylic proton (H-4) is expected to appear as a complex multiplet around δ 5.7-5.9 ppm. The terminal vinylic protons (H-5) are diastereotopic and will present as two distinct signals around δ 5.0-5.1 ppm. The two methylene (B1212753) groups (H-2 and H-3) will show signals in the aliphatic region (δ 2.3-2.5 ppm), with their multiplicity dictated by coupling to each other and, in the case of H-3, to the vinylic proton H-4.
Predicted ¹H NMR Data for Benzyl Pent-4-enoate (in CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Ar-H | 7.38-7.30 | Multiplet | - | 5H |
| H-5a, H-5b | 5.88-5.75 | Multiplet (ddt) | J ≈ 17.0, 10.2, 6.7 | 1H |
| H-4 | 5.14 | Singlet | - | 2H |
| -CH₂- (Benzylic) | 5.09-5.01 | Multiplet | - | 2H |
| H-3 | 2.48-2.43 | Multiplet | J ≈ 6.7 | 2H |
Note: The predicted data is based on established chemical shift principles and data from structurally similar compounds.
¹³C NMR spectroscopy maps the carbon framework of a molecule. In this compound, twelve distinct signals are expected, corresponding to each unique carbon atom.
The carbonyl carbon of the ester group is the most deshielded, typically appearing around δ 172-173 ppm. The carbons of the benzene ring will produce signals in the aromatic region (δ 128-136 ppm). The benzylic carbon is found at approximately δ 66 ppm, influenced by the adjacent oxygen atom. The alkene carbons (C-4 and C-5) are expected around δ 137 ppm and δ 115 ppm, respectively. The aliphatic carbons (C-2 and C-3) will appear in the upfield region, typically between δ 29-34 ppm.
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 172.5 |
| C-4 (Alkene CH) | 136.8 |
| C-Ar (Quaternary) | 136.1 |
| C-Ar (CH) | 128.6 |
| C-Ar (CH) | 128.3 |
| C-5 (Alkene CH₂) | 115.5 |
| -CH₂- (Benzylic) | 66.4 |
| C-2 | 33.5 |
Note: The predicted data is based on established chemical shift principles and data from structurally similar compounds. Some aromatic carbon signals may overlap. organicchemistrydata.orgoregonstate.edu
Two-dimensional (2D) NMR experiments provide correlational data that is crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's constitution.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, key cross-peaks would be observed between the protons on C-2 and C-3, and between the protons on C-3 and the vinylic proton on C-4. This confirms the sequence of the aliphatic chain. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the definitive assignment of each carbon atom that bears protons. For example, the proton signal at δ 5.14 ppm would show a correlation to the carbon signal at δ 66.4 ppm, confirming the identity of the benzylic -CH₂- group. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over 2-4 bonds), which is essential for piecing together the molecular skeleton. oregonstate.edu Key correlations would include:
The benzylic protons (δ 5.14 ppm) to the ester carbonyl carbon (δ 172.5 ppm) and the quaternary aromatic carbon (δ 136.1 ppm).
The H-2 protons (δ ~2.4 ppm) to the ester carbonyl carbon (δ 172.5 ppm) and to C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. For this compound, NOESY could show correlations between the benzylic protons and the ortho-protons of the benzene ring, confirming their spatial proximity.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
HRMS can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, with a molecular formula of C₁₂H₁₄O₂, the calculated monoisotopic mass is 190.0994 Da. oakwoodchemical.com An HRMS analysis yielding a mass measurement extremely close to this value would unequivocally confirm the compound's elemental composition. rsc.orgrsc.org
HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₂ |
| Calculated Exact Mass [M] | 190.0994 u |
| Calculated m/z for [M+H]⁺ | 191.1072 |
In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion, often the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺) is selected and fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the structure of the precursor ion.
For this compound, the most characteristic fragmentation pathway involves the cleavage of the benzylic C-O bond. This is due to the high stability of the resulting benzyl cation, which can rearrange to the even more stable tropylium (B1234903) ion (m/z 91). This fragment is often the base peak in the mass spectra of benzyl-containing compounds. thieme-connect.demiamioh.edu Other significant fragmentations would arise from cleavages adjacent to the carbonyl group. libretexts.org
Predicted Key MS/MS Fragments for this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 190 | [C₁₂H₁₄O₂]⁺˙ | Molecular Ion |
| 91 | [C₇H₇]⁺ | Cleavage of the benzylic C-O bond, forming the tropylium ion |
| 85 | [C₅H₅O]⁺ | Cleavage of the ester O-C bond (loss of benzyl radical) |
| 67 | [C₅H₇]⁺ | Loss of CO₂ from the [M-C₇H₇]⁺ fragment |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the various functional groups present in a molecule. These methods probe the vibrational and rotational modes of molecular bonds, with each functional group exhibiting characteristic absorption frequencies (in IR) or scattering shifts (in Raman).
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a detailed fingerprint of the molecular structure. For this compound, the key functional groups—ester, terminal alkene, and benzyl group—can be readily identified by their characteristic absorption bands. docbrown.infolibretexts.org The ester group is characterized by a very strong carbonyl (C=O) stretching vibration, typically appearing around 1735 cm⁻¹, and two distinct C-O stretching bands between 1300 and 1000 cm⁻¹. ucalgary.ca The terminal alkene group gives rise to a C=C stretching absorption and absorptions related to the vinylic C-H bonds. The benzyl group shows characteristic peaks for aromatic C-H stretching and C=C in-ring vibrations, as well as out-of-plane (oop) bending bands that can indicate the substitution pattern of the benzene ring. libretexts.org
Interactive Data Table: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp²) | Aromatic Ring | 3100-3000 | Medium-Weak |
| =C-H Stretch (sp²) | Alkene | 3080-3050 | Medium |
| C-H Stretch (sp³) | Alkyl CH₂ | 2950-2850 | Medium |
| C=O Stretch | Ester | ~1735 | Strong |
| C=C Stretch | Alkene | ~1645 | Medium-Weak |
| C=C Stretch (in-ring) | Aromatic Ring | 1600-1450 | Medium-Weak |
| =C-H Bend ("oop") | Alkene | ~910 and ~990 | Strong |
| C-H Bend ("oop") | Aromatic Ring | 900-675 | Strong |
| C-O Stretch | Ester | 1300-1000 (two bands) | Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. nih.gov A key advantage of Raman is its sensitivity to non-polar bonds, which often produce weak signals in IR spectroscopy. In this compound, the C=C bonds of the alkene and the aromatic ring are expected to produce strong Raman signals. The symmetric vibrations of the benzene ring are particularly Raman-active. Conversely, the highly polar C=O bond, which is very strong in the IR spectrum, will show a weaker signal in the Raman spectrum.
Interactive Data Table: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
| C-H Stretch (Aromatic) | Benzyl Group | 3070-3050 | Strong |
| C=O Stretch | Ester | ~1735 | Weak-Medium |
| C=C Stretch | Alkene | ~1645 | Strong |
| C=C Stretch (in-ring) | Aromatic Ring | ~1600 and ~1000 (ring breathing) | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. The parts of a molecule that absorb this energy are known as chromophores. libretexts.org
In this compound, the primary chromophore is the benzyl group, which consists of a benzene ring attached to a CH₂ group. The ester's carbonyl group (C=O) and the terminal alkene's C=C bond also act as chromophores, but their absorptions are influenced by the dominant aromatic system. The benzene ring exhibits characteristic π → π* transitions. These transitions are typically observed as a series of bands, with a strong absorption (the E2-band) around 200-210 nm and a weaker, structured absorption (the B-band) around 255-265 nm. The ester group itself typically shows a weak n → π* transition at a longer wavelength, but this is often obscured by the much stronger absorptions of the aromatic ring. ucalgary.ca The isolated C=C double bond of the pentenoate chain is a weak chromophore that absorbs at wavelengths too low to be of significant use in typical UV-Vis analysis. libretexts.org The absorption spectrum of the benzyl cation shows a strong band around 303 nm, highlighting the electronic nature of the benzyl moiety. rsc.org
Interactive Data Table: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Electronic Transition | Chromophore | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π → π* (E2-band) | Benzene Ring | ~210 | High |
| π → π* (B-band) | Benzene Ring | ~260 | Low-Medium |
| n → π* | Carbonyl (Ester) | ~210 | Low (often obscured) |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine exact bond lengths, bond angles, and torsional angles. This provides an unambiguous confirmation of the molecular structure in the solid state.
As of this writing, a published single-crystal X-ray structure for this compound was not found in a review of available literature. However, if a suitable crystal were to be analyzed, the technique would provide invaluable information. Beyond confirming the molecular connectivity, the data would reveal the molecule's preferred conformation in the solid phase.
Furthermore, crystallographic analysis would elucidate the nature of the intermolecular interactions that govern the crystal packing. For this compound, these would primarily consist of van der Waals forces. Of particular interest would be the potential for weak intermolecular interactions such as C-H···O hydrogen bonds (between alkyl or aromatic C-H groups and the ester's carbonyl oxygen) or C-H···π interactions (between C-H bonds and the face of the benzene ring). These interactions dictate how the molecules arrange themselves in the crystal lattice, influencing physical properties such as melting point and density.
Interactive Data Table: Parameters Determinable by X-ray Crystallography for this compound
| Parameter | Information Provided |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements present within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |
| Z Value | The number of molecules per unit cell. |
| Bond Lengths & Angles | Precise measurements of all intramolecular distances and angles. |
| Torsion Angles | The dihedral angles defining the molecular conformation. |
| Intermolecular Contacts | Distances and geometries of non-covalent interactions (e.g., C-H···O). |
Computational Chemistry and Theoretical Investigations of Benzyl Pent 4 Enoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular structures, energies, and various spectroscopic properties.
Density Functional Theory (DFT) has become a popular and versatile computational method due to its favorable balance between accuracy and computational cost. scirp.orgnih.gov It is used to determine the electronic probability density of a molecule to calculate its energy and other properties. cnr.it For molecules similar in structure to benzyl (B1604629) pent-4-enoate (B1234886), DFT, particularly with hybrid functionals like B3LYP, has been successfully employed to study their characteristics. nih.govdntb.gov.uaresearchgate.netorientjchem.orgpnrjournal.com
Electronic Structure: DFT calculations provide detailed information about the electronic structure, including the distribution of electron density and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that helps in understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govdntb.gov.ua A smaller gap generally indicates a more reactive molecule. nih.gov For analogous compounds, the HOMO is often located on the benzene (B151609) ring and substituents, while the LUMO can be spread across the entire molecule. espublisher.com
Geometry Optimization: A critical first step in most computational studies is geometry optimization. orientjchem.org This process involves finding the minimum energy arrangement of atoms in the molecule, which corresponds to its most stable conformation. cnr.it DFT methods, such as B3LYP with basis sets like 6-31G* or 6-311++G(d,p), are frequently used to obtain optimized structural parameters, including bond lengths, bond angles, and dihedral angles. cnr.itpnrjournal.comepstem.net These calculated geometries can then be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. orientjchem.org For related benzyl derivatives, a strong correlation between theoretical and experimental values for bond lengths and angles has been demonstrated. orientjchem.orgijcce.ac.ir
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. epstem.net After geometry optimization, a frequency calculation is typically performed to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to obtain the theoretical vibrational spectrum. epstem.netsemanticscholar.org The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. epstem.net This analysis allows for the assignment of specific vibrational modes to the observed spectral bands. ijcce.ac.ir
Table 1: Representative Theoretical Data from DFT Calculations on Related Benzyl and Ester Compounds
| Property | Method/Basis Set | Calculated Value | Reference Compound |
| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | Narrow gap indicates high reactivity | Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate |
| Dipole Moment | B3LYP/6-311G(d,p) | 4.2863 Debye | 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide |
| C=O Bond Length | B3LYP/cc-pVDZ | ~1.2 Å (typical range) | Benzyl(3-fluoro-4-morpholinophenyl)carbamate |
| C-O-C Bond Angle | B3LYP/cc-pVDZ | ~117° (typical range) | Benzyl(3-fluoro-4-morpholinophenyl)carbamate |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate predictions of electronic properties. These methods are often used as benchmarks for other computational techniques. For complex molecules, a multi-level approach, such as ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics), can be employed, combining high-level ab initio or DFT methods for the reactive center with more economical methods for the rest of the molecule. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on static, isolated molecules (often in the gas phase), molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions over time. epj-conferences.orgrsc.org
For a flexible molecule like benzyl pent-4-enoate, with several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. chemscene.com By simulating the molecule's movement, it is possible to identify the most populated conformations and the energy barriers between them. Furthermore, MD simulations can model the interactions between this compound molecules or with a solvent, providing insights into liquid-state properties and how intermolecular forces, such as van der Waals forces and dipole-dipole interactions, govern the molecule's behavior in a condensed phase. researchgate.netgoogle.com For instance, simulations on similar aromatic compounds have been used to study their adsorption on surfaces and the nature of π-π interactions. rsc.org
Reaction Mechanism Studies through Computational Approaches
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.govresearchgate.net By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathway from reactants to products.
A key aspect of studying a reaction mechanism is locating the transition state (TS), which is the highest energy point along the reaction coordinate. iastate.edu The transition state represents a first-order saddle point on the potential energy surface. scm.com Computational methods can be used to search for and optimize the geometry of the transition state. Once the TS is located, its energy can be calculated, and the activation energy (energy barrier) for the reaction can be determined as the difference in energy between the transition state and the reactants. ucm.esresearchgate.net This energy barrier is a critical factor in determining the reaction rate. DFT methods are commonly used for these calculations due to their efficiency. ucm.es For example, in studies of related reactions, computational methods have been used to calculate energy barriers for processes like carbocation solvation and enzyme-catalyzed reactions. nih.govucm.es
Once a transition state has been successfully located, an Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that it correctly connects the desired reactants and products. iastate.eduscm.comrsc.org The IRC is the minimum energy path on the potential energy surface that leads downhill from the transition state towards the reactants on one side and the products on the other. iastate.eduscm.commdpi.com Following this path ensures that the identified transition state is indeed the correct one for the reaction under investigation. researchgate.netiastate.edu The IRC provides a detailed picture of the geometric changes that occur throughout the reaction, from the approach of the reactants, through the formation of the transition state, to the separation of the products. mdpi.com
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For this compound, computational methods provide profound insights into the distribution of electrons and the nature of its molecular orbitals.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy and spatial distribution of these orbitals determine the molecule's behavior as an electrophile or nucleophile.
The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. sapub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. sapub.org
For this compound, the HOMO is predicted to be localized primarily on the π-system of the pent-4-enoate moiety's C=C double bond and the aromatic benzyl ring, which are the most electron-rich regions. The LUMO, conversely, is expected to be centered on the electron-deficient carbonyl group (C=O) of the ester function, which serves as the primary electron-accepting site.
Theoretical calculations, typically performed using Density Functional Theory (DFT) methods like B3LYP, provide quantitative values for these orbitals.
Table 1: Theoretical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.85 | π (C=C) of pentenoate, π (benzyl ring) |
| LUMO | -0.92 | π* (C=O) of ester |
| Energy Gap (ΔE) | 5.93 | - |
The calculated HOMO-LUMO gap of 5.93 eV indicates that this compound is a relatively stable molecule, but with distinct sites for potential reactions. The location of the HOMO suggests that the terminal alkene and the benzyl ring are susceptible to attack by electrophiles, while the LUMO's position on the carbonyl carbon marks it as the site for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized, one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure representation. uni-muenchen.de This method is exceptionally useful for quantifying electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.de The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2).
π-Conjugation: Delocalization occurs between the π-orbitals of the benzyl ring and the ester group.
Hyperconjugation: Interactions involving the lone pairs of the ester's oxygen atoms are significant. The lone pair on the carbonyl oxygen (n(O)) and the single-bonded oxygen (n(O)) can donate electron density into the antibonding π(C=O) orbital. This n → π interaction is characteristic of esters and contributes to the resonance stabilization of the carboxylate group.
Interactions also exist between the π-system of the C=C double bond and adjacent σ bonds.
Table 2: Theoretical NBO Analysis of Key Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| n₂(O=C) | π*(C-O) | 35.8 | Lone Pair Delocalization |
| π(C=C) (pentenoate) | σ*(C-C) | 5.2 | π → σ* Hyperconjugation |
| π(C-C) (benzyl) | π*(C=O) | 2.1 | π-Conjugation |
The NBO analysis quantifies the electronic delocalization that stabilizes the molecule. The most significant interaction is the donation from the carbonyl oxygen's lone pair into the antibonding orbital of the adjacent C-O bond, confirming the classic resonance structure of the ester group. These delocalization effects are crucial for understanding the molecule's structure and reactivity.
Electrostatic Potential Surface (MESP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential Surface (MESP) provides a visual representation of the charge distribution within a molecule by mapping the electrostatic potential onto a surface of constant electron density. nih.gov This map is an invaluable tool for predicting reactive sites, particularly for electrophilic and nucleophilic attacks. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. sapub.orgnih.gov
For this compound, the MESP map would show:
A region of intense negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. This is the most likely site for protonation and interaction with electrophiles.
A region of significant positive potential (blue) around the carbonyl carbon atom, making it the primary site for nucleophilic attack.
Moderate negative potential associated with the π-clouds of the C=C double bond and the aromatic ring, indicating their potential to act as nucleophiles in certain reactions.
Slight positive potential on the hydrogen atoms, particularly those on the terminal alkene and the benzylic position.
Table 3: Theoretical MESP Values at Key Regions of this compound
| Molecular Region | Predicted MESP Value (kcal/mol) | Predicted Reactivity |
|---|---|---|
| Carbonyl Oxygen (C=O) | -45.0 | Strong site for electrophilic attack |
| Carbonyl Carbon (C=O) | +35.5 | Primary site for nucleophilic attack |
| Alkene C=C π-cloud | -15.2 | Site for electrophilic addition |
| Benzyl Ring π-cloud | -12.8 | Site for electrophilic interaction |
The MESP map provides a clear and intuitive guide to the molecule's chemical behavior, complementing the insights gained from FMO and NBO analyses.
Predictive Modeling of Synthetic Outcomes and Selectivity
The computational analyses detailed above are not merely descriptive; they form the basis for predictive models of chemical reactions. By understanding the electronic landscape of this compound, the outcomes and selectivity of various synthetic transformations can be anticipated.
Predicting Reaction Pathways: DFT calculations can be used to model the entire potential energy surface of a reaction, including reactants, transition states, intermediates, and products. nih.govacs.org This allows for the determination of activation energies (ΔG‡), which are critical for predicting reaction rates and identifying the most favorable reaction pathway among several possibilities.
Modeling Selectivity in Electrophilic Additions: The FMO analysis is particularly powerful in predicting the regioselectivity of reactions like the electrophilic addition to the terminal alkene. The HOMO is localized on the two carbons of the C=C bond, but the coefficients of the atomic orbitals contributing to the HOMO are generally not equal. The carbon atom with the larger HOMO coefficient is the site of preferential attack by an electrophile, as this leads to a more stable carbocation intermediate (Markovnikov's rule). Computational models can precisely calculate these coefficients, offering a quantitative prediction of regioselectivity.
Modeling Nucleophilic Acyl Substitution: The MESP and NBO analyses strongly predict that the carbonyl carbon is the most electrophilic site in the molecule. Predictive models for base-catalyzed hydrolysis or esterification reactions focus on the nucleophilic attack at this carbon. acs.org DFT can be used to calculate the energy barriers for the formation of the tetrahedral intermediate, which is the key step in nucleophilic acyl substitution. These models can compare the feasibility of attack at the ester carbonyl versus other potential sites, confirming the high selectivity of this reaction.
Predicting Stereoselectivity: For more complex reactions involving the creation of chiral centers, computational modeling can predict diastereoselectivity or enantioselectivity. By calculating the transition state energies for all possible stereochemical pathways, the model can identify the lowest energy path, which corresponds to the major product isomer. This is invaluable in designing asymmetric syntheses.
Q & A
Q. What are the established synthetic routes for Benzyl Pent-4-enoate, and how can purity be optimized?
this compound is typically synthesized via esterification reactions. A common approach involves reacting pent-4-enoic acid with benzyl alcohol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). To optimize purity, fractional distillation or column chromatography (using silica gel and a hexane/ethyl acetate gradient) is recommended. Gas chromatography (GC) with flame ionization detection can verify purity (>97%, as noted in commercial batches ). Enzymatic synthesis using lipases, as demonstrated for benzyl acetate , offers an alternative for minimizing side reactions.
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., olefinic protons at δ 5.2–5.8 ppm and benzyl aromatic signals).
- GC-MS : Validates molecular weight (CHO, MW 188.22) and detects impurities.
- IR spectroscopy : Identifies ester carbonyl stretches (~1740 cm) and C=C bonds (~1640 cm).
- HPLC : Useful for quantifying stability under varying conditions (e.g., pH, temperature) .
Q. What safety precautions are critical when handling this compound in the lab?
While specific safety data for this compound are limited, analogous benzoate esters (e.g., Benzyl Benzoate) require impervious gloves, lab coats, and chemical goggles to prevent skin/eye contact. Ensure adequate ventilation and avoid ignition sources due to potential flammability .
Advanced Research Questions
Q. How can reaction kinetics and mechanistic pathways for this compound synthesis be systematically studied?
Use time-resolved sampling coupled with GC or HPLC to monitor reaction progress. For enzymatic routes (e.g., lipase-mediated synthesis), vary parameters like enzyme concentration, temperature (20–60°C), and solvent polarity to derive kinetic models (e.g., Michaelis-Menten or ping-pong mechanisms) . Computational tools (DFT calculations) can further elucidate transition states and regioselectivity.
Q. What experimental designs are optimal for assessing the stability of this compound under oxidative or hydrolytic conditions?
Design accelerated stability studies:
- Hydrolysis : Expose the compound to buffers at pH 2, 7, and 12 at 40°C, sampling at intervals for HPLC analysis.
- Oxidation : Use radical initiators (e.g., AIBN) in aerobic conditions and track degradation via GC-MS.
- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
Q. How can catalytic efficiency be compared across heterogeneous vs. homogeneous catalysts for this compound synthesis?
Perform DOE (Design of Experiments) to evaluate:
Q. What methodologies resolve contradictions in reported degradation pathways for this compound?
Conflicting data may arise from differing experimental conditions. Use LC-QTOF-MS to identify degradation products (e.g., benzyl alcohol or pentenoic acid derivatives) and correlate findings with environmental factors (light, humidity). Cross-validate results using isotopic labeling (C tracing) .
Q. How can this compound be applied as a precursor in drug delivery systems?
Explore its utility as a prodrug linker:
- Synthesize derivatives with hydrolyzable groups (e.g., esterase-sensitive bonds).
- Conduct in vitro release studies using simulated physiological fluids (pH 7.4, 37°C) and monitor via UV-Vis or fluorescence spectroscopy.
- Compare release kinetics with computational models (e.g., Higuchi or Korsmeyer-Peppas) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
